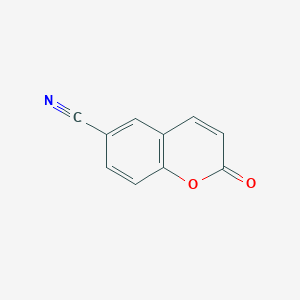
6-氰基香豆素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Cyanocoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their sweet aroma and are used in perfumes and flavorings. 6-Cyanocoumarin, specifically, is characterized by the presence of a cyano group (-CN) at the sixth position of the coumarin ring. This modification imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research.
科学研究应用
6-Cyanocoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its antimicrobial and anti-inflammatory properties.
作用机制
Target of Action
6-Cyanocoumarin, also known as 2-oxochromene-6-carbonitrile, is a derivative of coumarin, a class of compounds known for their impressive pharmacological properties Coumarins in general have been associated with a wide range of biological activities, suggesting that they interact with multiple targets in the body .
Mode of Action
Coumarins are known to exhibit a dual mode of biological action This suggests that 6-Cyanocoumarin may interact with its targets in multiple ways, leading to a variety of physiological changes
Biochemical Pathways
Coumarins are synthesized through the phenylpropanoid pathway, a branch of the larger plant secondary metabolism pathway . The biosynthesis of coumarin involves several enzymatic steps, with phenylalanine obtained from the shikimate pathway serving as the precursor Given the wide range of biological activities associated with coumarins, it is likely that 6-cyanocoumarin affects multiple pathways and their downstream effects .
Pharmacokinetics
Coumarins are known to be widely used in the pharmaceutical industry, suggesting that they have favorable adme properties .
Result of Action
Coumarins have been associated with various biological activities, including antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-hiv activities . This suggests that the action of 6-Cyanocoumarin could result in a wide range of molecular and cellular effects.
Action Environment
The design of solvent-free green processes has attracted noticeably more interest from researchers as environmental consciousness on a worldwide scale rises . This suggests that the action of 6-Cyanocoumarin could be influenced by environmental factors, including the presence or absence of solvents.
生化分析
Biochemical Properties
They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection
Cellular Effects
Coumarins have been shown to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (UV) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology, including the study of cellular processes .
Molecular Mechanism
Coumarins are known to interact with various biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of coumarins have been a subject of interest in various studies .
Metabolic Pathways
Coumarins are known to be involved in various metabolic pathways
准备方法
Synthetic Routes and Reaction Conditions: 6-Cyanocoumarin can be synthesized through several methods, with the Knoevenagel condensation being one of the most common. This reaction involves the condensation of 2-hydroxybenzaldehyde with malononitrile in the presence of a base such as piperidine or pyridine. The reaction proceeds through the formation of a benzylidene intermediate, which undergoes cyclization to yield 6-Cyanocoumarin .
Industrial Production Methods: In industrial settings, the synthesis of 6-Cyanocoumarin often employs solvent-free conditions to enhance efficiency and reduce environmental impact. For instance, grinding 2-hydroxybenzaldehyde with malononitrile over basic alumina, followed by treatment with p-toluenesulphonic acid, has been shown to produce high yields of 6-Cyanocoumarin .
化学反应分析
Types of Reactions: 6-Cyanocoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form coumarin-6-carboxylic acid.
Reduction: Reduction of the cyano group can yield 6-aminocoumarin.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic conditions.
Major Products:
Oxidation: Coumarin-6-carboxylic acid.
Reduction: 6-Aminocoumarin.
Substitution: Various substituted coumarins depending on the nucleophile used.
相似化合物的比较
Coumarin: The parent compound, known for its fragrance and use in perfumes.
6-Aminocoumarin:
Coumarin-6-carboxylic acid: An oxidation product with different biological activities.
Uniqueness of 6-Cyanocoumarin: 6-Cyanocoumarin stands out due to the presence of the cyano group, which imparts unique reactivity and biological properties. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other coumarin derivatives .
属性
IUPAC Name |
2-oxochromene-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO2/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSNBULGQKALQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
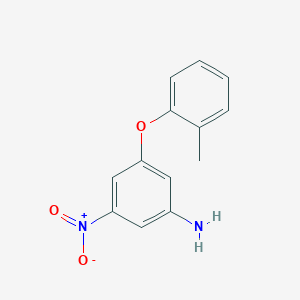
![2-(4-chlorophenoxy)-2-methyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)propanamide](/img/structure/B2447079.png)
![1-(4-fluorophenyl)-3-methyl-4-oxo-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2447080.png)
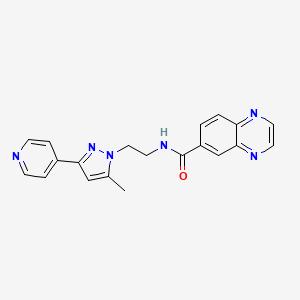
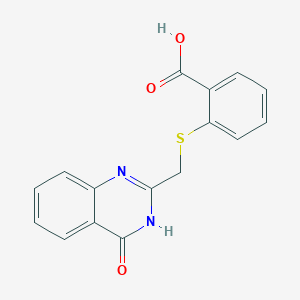
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide](/img/structure/B2447089.png)
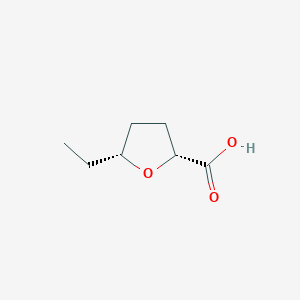
![2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B2447091.png)
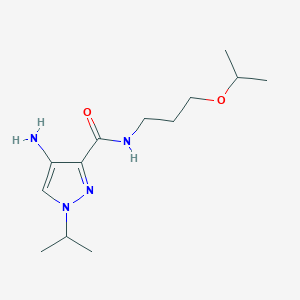

![3-ethoxy-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B2447095.png)
![[(4-fluorophenyl)methyl][(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2447096.png)
![Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2447099.png)
![(3,4-diethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2447100.png)
